molecular formula C16H24BrNO3 B1600829 1-(10-Bromodecyloxy)-4-nitrobenzene CAS No. 87477-66-5

1-(10-Bromodecyloxy)-4-nitrobenzene

Cat. No.: B1600829
CAS No.: 87477-66-5
M. Wt: 358.27 g/mol
InChI Key: OBUUFRXYCKXCDL-UHFFFAOYSA-N
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Description

1-(10-Bromodecyloxy)-4-nitrobenzene is an organic compound characterized by a bromodecyloxy group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Bromodecyloxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 10-bromodecanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(10-Bromodecyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, or other substituted derivatives.

    Reduction Reactions: The primary product is 1-(10-bromodecyloxy)-4-aminobenzene.

    Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-(10-Bromodecyloxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(10-Bromodecyloxy)-4-nitrobenzene in various applications involves its ability to undergo specific chemical transformations. For instance, in drug delivery systems, the compound can be functionalized to target specific molecular pathways or cellular receptors. The nitro group can participate in redox reactions, while the bromodecyloxy moiety can facilitate interactions with lipid membranes or other hydrophobic environments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromodecyloxy group and a nitro group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(10-bromodecoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3/c17-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)18(19)20/h9-12H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUUFRXYCKXCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529219
Record name 1-[(10-Bromodecyl)oxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87477-66-5
Record name 1-[(10-Bromodecyl)oxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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